Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate
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Overview
Description
Tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom, creating a three-dimensional structure that can interact with various biological targets.
Preparation Methods
The synthesis of tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate involves multiple steps, typically starting with the preparation of the azetidine ring and the indane moiety. One efficient synthetic route involves the cyclization of ethyl 2-oxindoline-5-carboxylate, followed by dianion alkylation and demethylation . Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like tert-butyl nitrite (TBN) to form corresponding oxides.
Reduction: Reductive desulfurization using Raney Nickel to yield specific reduced products.
Substitution: Reactions with halogenated compounds to introduce new functional groups.
Common reagents and conditions used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential interactions with various biological receptors.
Medicine: Explored for its potential as a drug candidate due to its unique three-dimensional structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl (1′R,3R,5′S)-1-(4-methoxybenzyl)-2-oxo-8′-azaspiro[azetidine-3,3′-bicyclo[3.2.1]octane]-8′-carboxylate .
- tert-Butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate .
These compounds share similar spirocyclic structures but differ in their specific functional groups and applications. The uniqueness of tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate lies in its specific combination of the azetidine and indane moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl 3-oxospiro[1H-indene-2,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-15(2,3)20-14(19)17-9-16(10-17)8-11-6-4-5-7-12(11)13(16)18/h4-7H,8-10H2,1-3H3 |
InChI Key |
YDUNQMUHKZGQDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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